molecular formula C8H15N3O B1377374 (3-ethyl-5-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine CAS No. 1432681-34-9

(3-ethyl-5-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B1377374
CAS No.: 1432681-34-9
M. Wt: 169.22 g/mol
InChI Key: CBQWQAQDDYPUOV-UHFFFAOYSA-N
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Description

(3-ethyl-5-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine is a heterocyclic compound featuring a pyrazole ring substituted with ethyl, methoxy, and methyl groups, along with a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-ethyl-5-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution Reactions: The ethyl, methoxy, and methyl groups are introduced through substitution reactions. For example, ethylation can be achieved using ethyl iodide in the presence of a base.

    Introduction of the Methanamine Group: The methanamine group can be introduced via reductive amination, where the corresponding aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.

    Reduction: Reduction of the pyrazole ring or the methanamine group can yield various reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group, to form different substituted pyrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Imines, nitriles

    Reduction: Reduced pyrazole derivatives

    Substitution: Substituted pyrazoles with various functional groups

Scientific Research Applications

(3-ethyl-5-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    (3-ethyl-5-methoxy-1H-pyrazol-4-yl)methanamine: Lacks the methyl group at the 1-position.

    (3-ethyl-1-methyl-1H-pyrazol-4-yl)methanamine: Lacks the methoxy group at the 5-position.

    (3-ethyl-5-methoxy-1-methyl-1H-pyrazol-4-yl)ethanamine: Has an ethanamine group instead of a methanamine group.

Uniqueness

(3-ethyl-5-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-4-7-6(5-9)8(12-3)11(2)10-7/h4-5,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQWQAQDDYPUOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1CN)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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